molecular formula C21H26ClN3O B11953177 N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride CAS No. 1172851-12-5

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride

Cat. No.: B11953177
CAS No.: 1172851-12-5
M. Wt: 371.9 g/mol
InChI Key: VDLPZYRTBKCEDI-UHFFFAOYSA-N
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Description

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Friedländer synthesis or other catalytic processes to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Ciprofloxacin: An antibiotic with a quinoline scaffold.

Uniqueness

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1172851-12-5

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

N'-[2-(4-methoxyphenyl)quinolin-4-yl]-N,N,N'-trimethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C21H25N3O.ClH/c1-23(2)13-14-24(3)21-15-20(16-9-11-17(25-4)12-10-16)22-19-8-6-5-7-18(19)21;/h5-12,15H,13-14H2,1-4H3;1H

InChI Key

VDLPZYRTBKCEDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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